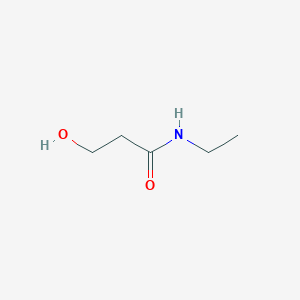

N-ethyl-3-hydroxypropanamide

Description

Contextualization within Amide and Hydroxy Compound Chemistry

N-ethyl-3-hydroxypropanamide is an organic molecule that possesses two key functional groups: an amide and a hydroxyl group. The amide group consists of a carbonyl group bonded to a nitrogen atom, while the hydroxyl group is characterized by an oxygen atom bonded to a hydrogen atom. wikipedia.orgwikipedia.org The presence of both these groups classifies the compound as a hydroxy amide.

Amides are known for their stability and are fundamental components of proteins, where they form peptide bonds. wikipedia.org Their ability to participate in hydrogen bonding influences their solubility in water and other protic solvents. wikipedia.org Hydroxy compounds, or alcohols, are also highly reactive and can undergo a variety of chemical transformations, including oxidation and esterification. The combination of these two functional groups in this compound results in a molecule with a unique set of properties and potential reactivities. It can engage in reactions typical of both amides, such as hydrolysis, and alcohols. smolecule.comsavemyexams.com

Historical Perspective and Significance in Chemical Synthesis

While a detailed historical account of the first synthesis of this compound is not extensively documented in readily available literature, the synthesis of related hydroxy amides has been a subject of interest for some time. acs.org The development of methods to create such bifunctional molecules is significant for synthetic organic chemistry. These compounds can serve as versatile building blocks for the construction of more complex molecules, including those with potential biological activity. ontosight.ai

The synthesis of this compound itself can be achieved through several routes. One common method involves the reaction of 3-hydroxypropanal (B37111) with ethylamine (B1201723). smolecule.com Another approach is the treatment of polyhydroxyalkanoates with ethylamine. smolecule.com The ability to synthesize this compound reliably has made it an accessible tool for researchers exploring its potential applications.

Overview of Current Research Landscape and Emerging Trends

Current research involving this compound and similar hydroxy amides is multifaceted. A significant area of investigation is their application as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. smolecule.comontosight.ai The dual functionality of these compounds allows for sequential or selective modification, providing a pathway to diverse molecular architectures.

Derivatives of hydroxy amides are being explored for a range of biological activities. For instance, some have been investigated as potential inhibitors of enzymes like GABA transaminase and for their antimicrobial properties. Furthermore, the structural motifs present in this compound are found in molecules being studied for their role as histone deacetylase (HDAC) inhibitors, which have implications in cancer therapy. nih.gov The development of novel synthetic methods and the exploration of the biological activities of these compounds represent active and promising areas of contemporary chemical research. acs.orgrsc.org

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-hydroxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-6-5(8)3-4-7/h7H,2-4H2,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLZREHLAYHYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308946 | |

| Record name | N-Ethyl-3-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38052-79-8 | |

| Record name | N-Ethyl-3-hydroxypropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38052-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-3-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyl 3 Hydroxypropanamide

Classical and Established Synthetic Routes

The foundational methods for synthesizing N-ethyl-3-hydroxypropanamide rely on well-established reactions that are central to organic chemistry. These routes typically involve the formation of an amide bond, a robust and common linkage in countless chemical and biological molecules.

Amidation Reactions and Condensation Approaches

Direct amidation is a primary method for the synthesis of this compound. This approach involves the reaction of a carboxylic acid or its derivative with an amine, in this case, ethylamine (B1201723), to form the corresponding amide. The reaction typically requires activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. This can be achieved by converting the carboxylic acid to a more reactive species such as an acyl chloride, ester, or by using coupling agents.

Solvent-free and catalyst-free conditions are also being explored for amidation as part of green chemistry initiatives. For instance, direct heating of a carboxylic acid with an amine or an ammonia (B1221849) source like urea (B33335) can yield amides, sometimes with the aid of a mild catalyst such as boric acid. These condensation reactions, which form a new bond with the elimination of a small molecule like water, are fundamental to amide synthesis.

Derivatization from Precursor Molecules

Alternative synthetic strategies involve the chemical modification of various precursor molecules that already contain a portion of the target structure. These methods can offer advantages in terms of starting material availability and reaction specificity.

One synthetic route involves the reaction of hydroxypropanal with ethylamine. smolecule.com This method utilizes an aldehyde as a starting material. The reaction proceeds under controlled conditions, often requiring acid catalysis to facilitate the formation of the amide from the aldehyde precursor. smolecule.com

A novel approach to synthesizing this compound involves the aminolysis of polyhydroxyalkanoates (PHAs). smolecule.com PHAs are biodegradable polyesters produced by microorganisms. By treating these polymers with ethylamine, the ester bonds of the polymer chain can be cleaved to form various hydroxypropanamides, including the target this compound. smolecule.com This process breaks down the polymer into its monomeric amide derivatives. The aminolysis of polyesters like Poly-3-hydroxybutyrate (PHB) is a known method for producing functionalized amides. The reaction involves a nucleophilic attack on the carbonyl carbon of the ester group, leading to chain scission and the formation of an amide bond and a hydroxyl group.

Table 1: Reaction Conditions for Aminolysis of Polyesters

The reaction between 2-hydroxypropanoic acid (commonly known as lactic acid) and ethylamine leads to the synthesis of N-ethyl-2-hydroxypropanamide, an isomer of the target compound. Efficient, solvent-free, and catalyst-free methods have been developed for this direct amidation, where heating lactic acid and a primary amine produces the corresponding α-hydroxy-amide in good to excellent yields. While this specific reaction does not yield this compound, the methodology demonstrates a viable pathway for the direct coupling of hydroxy-carboxylic acids and amines.

Beta-hydroxypropionic acid, also known as 3-hydroxypropanoic acid (3-HP), is the direct carboxylic acid precursor to this compound. The direct amidation of 3-HP with ethylamine is a straightforward synthetic route. This reaction can be facilitated by various coupling agents or by converting 3-HP into a more reactive derivative, such as its corresponding ester (e.g., ethyl-3-hydroxypropionate) or lactone (β-propiolactone). The reaction of these precursors with ethylamine provides a direct pathway to this compound. 3-HP is recognized as a valuable platform chemical that can be produced from renewable resources through fermentation, making this synthetic route potentially bio-based.

Table 2: Synthetic Approaches from 3-HP Precursors

Advanced and Catalytic Synthesis Approaches

Modern synthetic chemistry offers several sophisticated methods for the formation of amide bonds, moving beyond traditional techniques to incorporate catalytic processes that enhance efficiency and selectivity.

Carbonylation Reactions for Related Propanamides and Heterocycle Formation

Carbonylation reactions, which introduce carbon monoxide (CO) into a substrate, are a cornerstone of industrial organic synthesis for producing carbonyl compounds like amides. wikipedia.org These reactions are typically mediated by transition metal catalysts, such as those based on palladium, which activate the carbon monoxide molecule. wikipedia.orgnih.gov

One relevant approach is the aminocarbonylation of activated halides, where a halide, an amine, and carbon monoxide react in the presence of a palladium catalyst to form an amide. Furthermore, hydroformylation of alkenes produces aldehydes, which can serve as precursors for subsequent amidation reactions. wikipedia.org A more direct, though complex, route to hydroxypropanamides involves the carbonylation of epoxides with ammonia, which can then be further modified to yield N-alkylated products like this compound. smolecule.com

This compound itself can be a substrate in further carbonylation reactions. Under specific catalytic conditions, it can be used to produce nitrogen-containing heterocycles, such as β-lactams, which are valuable structural motifs in pharmaceuticals. smolecule.com

Enzymatic and Biocatalytic Synthesis Pathways

Biocatalysis has emerged as a powerful and sustainable alternative for amide bond synthesis, utilizing enzymes to perform chemical transformations under mild conditions. nih.govpatsnap.com These methods are prized for their high selectivity and operation under environmentally friendly conditions, often in aqueous systems. nih.govsciepub.com

Amide bond formation is a common challenge in the pharmaceutical industry, and biocatalytic methods are increasingly in demand. ucl.ac.uk Several classes of enzymes are effective for this transformation:

Lipases: Enzymes such as Candida antarctica lipase (B570770) B (CALB) are highly effective biocatalysts for the direct amidation of carboxylic acids with amines. nih.govmdpi.com These reactions often exhibit high conversion rates and yields, functioning efficiently in organic solvents under anhydrous conditions. nih.govmdpi.com

Amidases and Acyltransferases: These enzymes can catalyze the formation of amides and related structures like hydroxamic acids. google.comnih.gov For instance, an amidase has been used for the enantioselective synthesis of a hydroxamic acid from its corresponding amide precursor. nih.gov

Multi-enzyme Cascades: Nature constructs complex molecules using biosynthetic cascades. nih.gov This principle is applied in vitro by combining multiple enzymes in a sequential pathway to build target molecules from simple starting materials. nih.govresearchgate.net A two-step enzymatic sequence has been successfully used to prepare chiral α-hydroxy amides, starting with a yeast-mediated reduction followed by a lipase-catalyzed aminolysis. researchgate.net

The following table summarizes key enzyme classes and their roles in amide synthesis.

| Enzyme Class | Example(s) | Role in Amide Synthesis | Reaction Conditions |

| Lipases | Candida antarctica lipase B (CALB) | Catalyzes direct amidation of free carboxylic acids and amines. | Anhydrous organic media, ~60°C. mdpi.com |

| Amidases | Amidase | Used for enantioselective conversion of amides to other functional groups like hydroxamic acids. | Aqueous systems, mild conditions. nih.gov |

| Yeast / Lipase Cascade | Saccharomyces cerevisiae, CALB | Sequential reduction of α-oxo esters to α-hydroxy esters, followed by aminolysis to form α-hydroxy amides. researchgate.net | 28-30°C. researchgate.net |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.gov The synthesis of amides is a key area where these principles can have a significant impact, as traditional methods often rely on stoichiometric coupling agents that produce large amounts of waste. ucl.ac.ukresearchgate.net

Catalytic and biocatalytic approaches are central to greener amide synthesis. researchgate.net Key principles include:

Atom Economy: Catalytic methods avoid the poor atom economy of stoichiometric activators (like carbodiimides), which generate significant by-products. sciepub.com

Use of Catalysts: Utilizing catalysts, such as boric acid or enzymes, allows for reactions to proceed with high efficiency without being consumed in the process. sciepub.comresearchgate.net This reduces waste compared to conventional methods that require activating reagents. ucl.ac.uk

Benign Solvents: A critical aspect of green chemistry is the choice of solvent. ucl.ac.uk Enzymatic methods often use water or greener organic solvents like cyclopentyl methyl ether, reducing the reliance on hazardous dipolar aprotic or chlorinated solvents. ucl.ac.ukmdpi.com

Mild Reaction Conditions: Biocatalytic syntheses typically occur at or near ambient temperature and pressure, reducing energy consumption and the risk of side reactions compared to high-temperature chemical processes. mdpi.comresearchgate.net

Solvent-Free Reactions: Some green methods eliminate the need for solvents entirely. researchgate.net For example, a solvent-free synthesis of amides has been developed using boric acid as a catalyst, where reactants are triturated and heated directly, leading to high yields and purity. researchgate.net

Purity and Yield Optimization Strategies in Synthetic Procedures

Achieving high purity and yield is critical for the practical application of any synthetic method. For this compound, optimization involves careful control over reaction parameters and effective post-reaction purification.

Several factors influence the outcome of the synthesis:

Catalyst Loading: In catalyzed reactions, the amount of catalyst can significantly impact reaction time and yield. For instance, in boric acid-catalyzed amidations, increasing the catalyst amount can shorten the reaction time, though an excessive amount may lead to lower yields. sciepub.com

Temperature: Temperature control is crucial. For enzymatic reactions, an optimal temperature exists that maximizes enzyme activity without causing denaturation. In a CALB-catalyzed amidation, the reaction rate increased with temperature up to a certain point. mdpi.com

Solvent Choice: The solvent can affect reaction rates and selectivity. The choice of a suitable solvent, like cyclopentyl methyl ether for certain enzymatic reactions, can lead to excellent conversions and yields. mdpi.com

Purification Techniques: Post-synthesis purification is essential for obtaining a high-purity product. Common methods include distillation (such as Kugelrohr or under reduced pressure) to remove volatile impurities and solvents, and recrystallization to isolate the pure solid compound. orgsyn.org Washing the crude product with appropriate aqueous and brine solutions is also a key step to remove water-soluble by-products and reagents. orgsyn.org

The following table outlines key parameters and their impact on purity and yield.

| Parameter | Optimization Strategy | Impact on Purity and Yield |

| Catalyst Concentration | Varies depending on the specific catalytic system (e.g., 10-25 mol% for boric acid). sciepub.com | Affects reaction rate and overall yield; optimal loading prevents waste and maximizes efficiency. sciepub.com |

| Temperature | Maintain optimal temperature for the specific reaction (e.g., 60°C for CALB-catalyzed amidation). mdpi.com | Maximizes reaction rate and conversion while minimizing side reactions or catalyst degradation. mdpi.com |

| Reaction Time | Monitor reaction progress to determine the point of completion (e.g., 90 minutes for some enzymatic amidations). mdpi.com | Ensures high conversion without product degradation from prolonged reaction times. |

| Purification Method | Employ techniques like extraction, distillation under reduced pressure, and recrystallization. orgsyn.org | Removes impurities, by-products, and residual solvents to achieve high final purity. |

Chemical Reactivity and Transformation Pathways of N Ethyl 3 Hydroxypropanamide

Fundamental Reaction Mechanisms

The reactivity of N-ethyl-3-hydroxypropanamide is governed by the chemical behavior of its amide and hydroxyl functional groups.

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions. allen.inlibretexts.org This reaction breaks the bond between the carbonyl carbon and the nitrogen atom, yielding a carboxylic acid and an amine. allen.in

Acid-Catalyzed Hydrolysis: In an acidic solution, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer steps lead to the cleavage of the C-N bond, forming 3-hydroxypropanoic acid and an ethylammonium (B1618946) salt. allen.inchemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. chemistrysteps.com This forms a tetrahedral intermediate. The elimination of the ethylamide anion (a poor leaving group) is typically the rate-determining step and is driven forward by the deprotonation of the carboxylic acid formed in the process. chemistrysteps.comuregina.ca The final products are the salt of 3-hydroxypropanoic acid and ethylamine (B1201723). libretexts.org

Table 1: Products of this compound Hydrolysis

| Condition | Products |

| Acidic Hydrolysis | 3-hydroxypropanoic acid and Ethylamine (as an ammonium (B1175870) salt) |

| Basic Hydrolysis | A salt of 3-hydroxypropanoic acid and Ethylamine |

This table summarizes the resulting chemical products from the hydrolysis of this compound under different catalytic conditions.

Dehydration of this compound can lead to different products depending on the reaction conditions and which functional group is involved.

Dehydration involving the hydroxyl group: Under specific catalytic conditions, this compound can undergo dehydration to form N-ethylacrylamide. This reaction is analogous to the dehydration of 3-hydroxypropanamide (B15828), which is a known pathway to produce acrylamide. imreblank.ch The reaction involves the elimination of a water molecule from the C2 and C3 positions of the propanamide backbone.

Dehydration to form N-ethyl-2-oxopropanamide: It has been reported that under certain conditions, this compound can be dehydrated to form N-ethyl-2-oxopropanamide, which serves as a key intermediate in various synthetic routes. smolecule.com

A patent for producing nitrile compounds describes the dehydration of 3-hydroxypropanamide to acrylonitrile, indicating that the core structure is susceptible to this transformation. google.com

Table 2: Potential Dehydration Products of this compound

| Dehydration Product | Reaction Pathway |

| N-ethylacrylamide | Elimination of water from the aliphatic chain |

| N-ethyl-2-oxopropanamide | Internal rearrangement and dehydration smolecule.com |

This interactive table outlines the chemical products formed through different dehydration pathways of this compound.

The presence of both hydroxyl and amide groups allows for selective acylation and esterification reactions.

Esterification of the Hydroxyl Group: The primary hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. savemyexams.com This reaction is typically catalyzed by an acid. For example, reaction with acetic anhydride (B1165640) would yield N-ethyl-3-acetoxypropanamide.

Acylation of the Amide Group: While the amide nitrogen is less nucleophilic than an amine, it can undergo acylation under certain conditions. This reaction would introduce an acyl group onto the nitrogen atom, forming an N-acyl-N-ethyl-3-hydroxypropanamide. The reactivity is lower compared to the hydroxyl group. Patents describe the acylation of similar hydroxypropanamide structures, such as the acetylation of (2R)-2-amino-N-benzyl-3-hydroxypropanamide, which proceeds on the amino group. google.com

The relative reactivity of the two sites allows for potential regioselective modifications of the molecule.

Role in Intermolecular Chemical Transformations

This compound can act as a reactant in various intermolecular chemical processes, leveraging the reactivity of its functional groups.

The functional groups of this compound enable it to participate in nucleophilic substitution reactions, acting as either the nucleophile or the substrate.

Hydroxyl Group as a Nucleophile: The oxygen atom of the hydroxyl group has lone pairs of electrons and can act as a nucleophile, for instance, in reactions with alkyl halides.

Amide Nitrogen as a Nucleophile: The amide nitrogen can also act as a nucleophile. A theoretical study of the intramolecular cyclization of 3-hydroxypropanamides to form β-lactams involves the nucleophilic attack of the amide nitrogen onto the carbon bearing the hydroxyl group. acs.orgacs.org

Hydroxyl Group as a Leaving Group: After protonation or conversion to a better leaving group (e.g., a tosylate), the hydroxyl group can be displaced by a nucleophile. However, the hydroxide ion (OH⁻) itself is a poor leaving group. acs.org Research on related compounds shows that the hydroxyl group can undergo substitution with other functional groups using reagents like thionyl chloride. smolecule.com

This compound can be both a product of and a participant in carbonylation reactions.

Synthesis via Carbonylation: One method for synthesizing hydroxypropanamides involves the carbonylation of epoxides in the presence of ammonia (B1221849), which can then be further processed to yield this compound. smolecule.com

Participation in Carbonylation Reactions: The molecule itself can take part in further carbonylation reactions. Research indicates it may be used to produce nitrogen-containing heterocycles like β-lactams through catalytic carbonylation processes. smolecule.com This transformation involves the intramolecular cyclization facilitated by the incorporation of a carbonyl group. Related studies on the carbonylative C-C bond activation of cyclopropanes highlight the broader potential of such molecules in forming complex heterocyclic structures. bris.ac.uk

Stereochemical Aspects in Organic Synthesis

The presence of a hydroxyl group on the third carbon atom of this compound introduces a stereogenic center, rendering the molecule chiral. This chirality is a pivotal feature that allows it to be utilized as a chiral auxiliary in asymmetric synthesis, influencing the stereochemical outcome of reactions to favor the formation of one enantiomer over the other.

This compound as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereoselective formation of new stereocenters. wikipedia.orgyork.ac.uk this compound can function as such an auxiliary. smolecule.com Its inherent chirality can be exploited to control the three-dimensional arrangement of atoms in a product molecule. wikipedia.orgsmolecule.com

The general strategy involves attaching the chiral auxiliary to a prochiral substrate. The steric and electronic properties of the auxiliary then create a chiral environment that directs the approach of a reagent from a specific face of the substrate, leading to a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org While the specific applications and efficacy of this compound as a chiral auxiliary are a subject of ongoing research, its structural features, including the hydroxyl and amide groups, provide handles for its attachment to and removal from various substrates.

Enantioselectivity Induction and Control in Organic Reactions

The primary role of a chiral auxiliary like this compound is to induce enantioselectivity in organic reactions. smolecule.com This is achieved by converting a prochiral substrate into a diastereomeric intermediate. Subsequent reactions on this intermediate are influenced by the stereocenter of the auxiliary, leading to the preferential formation of one diastereomer. Removal of the auxiliary then yields the desired enantiomerically enriched product.

The level of enantioselectivity achieved, often expressed as enantiomeric excess (ee), is a critical measure of the effectiveness of a chiral auxiliary. Factors influencing the degree of enantioselectivity include the structure of the auxiliary, the nature of the substrate and reagents, and the reaction conditions such as temperature and solvent. For instance, studies on similar chiral amides, like N-benzyl-2-hydroxypropanamide, have shown their utility in inducing enantioselectivity in the alkylation of dianions of unsaturated carboxylic acids. mdpi.com

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Reaction Type | Typical Diastereoselectivity/Enantioselectivity | Reference |

| Evans' Oxazolidinones | Aldol Reactions, Alkylation | High (often >95% de) | wikipedia.org |

| Camphorsultam | Michael Additions, Claisen Rearrangements | High | wikipedia.org |

| Pseudoephedrine | Alkylation of Enolates | High, predictable stereochemistry | wikipedia.org |

| N-benzyl-2-hydroxypropanamide | Alkylation of Dienediolates | Promising results reported | mdpi.com |

This table provides examples of established chiral auxiliaries to illustrate the concept of enantioselectivity induction. The specific performance of this compound would require dedicated experimental investigation.

Mechanistic Studies of Related N-substituted Propanamides in Broader Chemical Contexts

The chemical behavior of this compound can be further understood by examining the reaction mechanisms of structurally related N-substituted propanamides. These studies provide insights into potential transformation pathways, including degradation and the formation of reactive intermediates.

Strecker Degradation and Beta-Elimination Pathways

Strecker Degradation: The Strecker degradation is a well-known reaction in which an α-amino acid is converted into an aldehyde with one fewer carbon atom. wikipedia.orglatu.org.uy This process is initiated by an oxidizing agent and proceeds through an imine intermediate. wikipedia.org While this compound is not an α-amino acid, related N-substituted propanamides can undergo analogous degradation pathways, particularly under oxidative conditions. For instance, the degradation of asparagine, which has a propanamide backbone, can lead to the formation of Strecker aldehydes. researchgate.net The reaction of 4,5-epoxy-2-alkenals with phenylalanine, another amino acid, has been shown to produce a Strecker-type degradation product at 37°C. nih.gov The degradation of aspartic and glutamic acids can also proceed via their corresponding α-keto acids to form Strecker aldehydes. agriculturejournals.cz

Beta-Elimination Pathways: Beta-elimination is a common reaction in organic chemistry where two substituents on adjacent carbon atoms are removed, leading to the formation of a double bond. masterorganicchemistry.com In the context of N-substituted propanamides, this can be a significant reaction pathway. For example, metal-free C–S bond cleavage in 3-(methylthio)-N-arylpropanamides can proceed through a sulfoxide (B87167) intermediate to form N-substituted acrylamides, which is a product of elimination. researchgate.net The formation of a four-membered ring intermediate through neighboring group participation can be a key step in such transformations. researchgate.net Beta-hydride elimination is a specific type of this reaction that is prevalent in organometallic chemistry and can be a decomposition pathway for metal alkyls. libretexts.orgwikipedia.org

Formation of Azomethine Ylides as Key Intermediates

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly reactive intermediates in organic synthesis. wikipedia.org They are often generated in situ and readily participate in [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.orgnih.govmdpi.com

The reactivity of azomethine ylides is exemplified by their use in the total synthesis of natural products like martinellic acid and spirotryprostatin B. wikipedia.org The stereoselectivity of their cycloaddition reactions can often be controlled, leading to the formation of multiple new stereocenters. wikipedia.orgnih.gov

Theoretical and Computational Chemistry Studies of N Ethyl 3 Hydroxypropanamide

Electronic Structure and Molecular Conformation Analysis

The three-dimensional arrangement of atoms and the distribution of electrons are fundamental to a molecule's chemical and physical properties. Electronic structure and conformational analysis of N-ethyl-3-hydroxypropanamide would typically be performed using quantum mechanical methods, most notably Density Functional Theory (DFT).

DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles can be determined. For this compound, particular attention would be paid to the planarity of the amide group, the orientation of the ethyl and hydroxypropyl chains, and the potential for intramolecular hydrogen bonding between the hydroxyl group and the amide oxygen.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT) This table is for illustrative purposes to show typical outputs of a DFT calculation.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths | ||

| C=O | ~ 1.24 Å | |

| C-N (amide) | ~ 1.35 Å | |

| N-C (ethyl) | ~ 1.46 Å | |

| C-C (carbonyl-CH2) | ~ 1.52 Å | |

| C-C (CH2-CH2OH) | ~ 1.53 Å | |

| C-O (hydroxyl) | ~ 1.43 Å | |

| Bond Angles | ||

| O=C-N | ~ 122° | |

| C-N-C | ~ 121° | |

| C-C-O (hydroxyl) | ~ 111° | |

| Dihedral Angles | ||

| H-O-C-C | Defines hydroxyl orientation | |

| C-C-N-C | Defines ethyl group orientation |

Natural Bond Orbital (NBO) analysis is another critical tool used to study electronic structure. ijasret.com It examines the delocalization of electron density between filled and unfilled orbitals, which can reveal stabilizing interactions like hyperconjugation. For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (n → π*), a classic feature of amides that contributes to the rigidity and planarity of the amide bond.

Quantum Chemical Calculations of Reactivity Parameters

Quantum chemical calculations are essential for predicting the chemical reactivity of a molecule. Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide a quantitative framework for this analysis. rsc.org

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. rsc.org

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy signifies a better electron acceptor. rsc.org

HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies is a crucial indicator of chemical stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron. rsc.org

Other parameters such as electronegativity (χ), chemical potential (μ), hardness (η), and the electrophilicity index (ω) can also be calculated to build a comprehensive reactivity profile. nih.gov These calculations help identify the most likely sites for electrophilic and nucleophilic attack. For instance, a Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich and electron-poor regions of this compound. The oxygen of the carbonyl group would be an electron-rich site (nucleophilic), while the hydrogen of the hydroxyl group would be an electron-poor site (electrophilic).

Table 2: Key Quantum Chemical Reactivity Descriptors and Their Significance This table describes common reactivity parameters calculated via quantum chemistry.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ²/2η (where μ = -χ) | Quantifies the electrophilic character of a molecule |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, especially its interactions with other molecules like solvents or biological macromolecules. rsc.org

For this compound, MD simulations would be invaluable for understanding its behavior in an aqueous solution. The molecule has both hydrogen bond donor (N-H and O-H) and acceptor (C=O and -OH) sites, suggesting that hydrogen bonding would dominate its intermolecular interactions. MD simulations can provide detailed information on:

Solvation Structure: How water molecules arrange themselves around the solute molecule. This is often analyzed using Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom.

Hydrogen Bonding Network: The number, lifetime, and geometry of hydrogen bonds formed between this compound and surrounding water molecules, as well as between molecules of this compound themselves.

Conformational Dynamics: How the molecule's conformation changes over time due to thermal fluctuations and interactions with its environment.

Table 3: Potential Intermolecular Interactions of this compound Studied by MD Simulations This table outlines the types of interactions that would be a focus of MD simulations.

| Interaction Type | Donor Site on this compound | Acceptor Site on this compound | Potential Partner Molecule |

| Hydrogen Bonding | Amide (N-H), Hydroxyl (O-H) | Carbonyl (C=O), Hydroxyl (O) | Water, other amide molecules |

| van der Waals | Ethyl group, Propyl backbone | - | Nonpolar molecules, hydrophobic surfaces |

| Dipole-Dipole | Amide group, Hydroxyl group | - | Polar molecules (e.g., water) |

Predictive Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This allows for the prediction of reaction kinetics and the elucidation of complex mechanisms.

For this compound, a key reaction to study would be amide hydrolysis. Predictive modeling using DFT could map the entire reaction coordinate for both acid- and base-catalyzed hydrolysis. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials (this compound and water/hydroxide) and the final products.

Identifying Intermediates: Finding the structures of any stable intermediates, such as the tetrahedral intermediate formed during nucleophilic attack on the carbonyl carbon.

Finding Transition States (TS): Locating the highest energy point along the reaction pathway that connects reactants to intermediates or products. This is the most computationally demanding step.

Calculating Energy Barriers: Determining the energy difference between the reactants and the transition states to find the activation energy (ΔG‡), which governs the reaction rate.

Studies on similar molecules provide insight. For example, computational models of enzyme-catalyzed reactions involving related propanamide structures have successfully identified stepwise mechanisms and calculated free energy barriers that align with experimental data.

Computational Approaches for Ligand-Metal Complexation Studies

The amide and hydroxyl groups of this compound make it a potential bidentate ligand, capable of coordinating with metal ions. Computational methods are widely used to study the structure, stability, and properties of such metal complexes. nih.govacs.org

DFT is the primary tool for these investigations. Calculations can predict:

Coordination Geometry: The preferred three-dimensional arrangement of the ligand around the metal center (e.g., tetrahedral, square planar, octahedral).

Binding Energies: The strength of the interaction between this compound and a metal ion, which indicates the stability of the complex.

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as UV-Vis absorption spectra or NMR chemical shifts. researchgate.net Comparing these predicted values with experimental data is a powerful way to validate the proposed structure of a complex. For example, studies on the interaction of 2-amino-N-hydroxypropanamide with vanadium(V) have used DFT calculations of ⁵¹V NMR chemical shifts to identify the different complex species present in solution at various pH levels. researchgate.net

These studies often involve considering the solvent's effect, typically by using a Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the calculation.

Advanced Analytical Methodologies for Research and Process Monitoring of N Ethyl 3 Hydroxypropanamide

Spectroscopic Techniques for Structural Elucidation within Reaction Mixtures

Spectroscopic methods are indispensable for probing molecular structures directly within the reaction environment. They provide detailed information on the connectivity of atoms and the functional groups present, allowing chemists to confirm the formation of N-ethyl-3-hydroxypropanamide and identify any intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of molecules in solution. google.com It offers a non-invasive and quantitative way to monitor the progress of a reaction by tracking the disappearance of reactant signals and the concurrent appearance of product signals. chemijournal.com Both ¹H and ¹³C NMR are crucial for the unambiguous structural assignment of this compound.

In a typical synthesis, such as the reaction of ethyl acrylate (B77674) with ethylamine (B1201723) followed by hydration, or the amidation of 3-hydroxypropanoic acid, ¹H NMR can be used to follow the conversion in real-time. By integrating the signals corresponding to unique protons on the reactant and product molecules, a kinetic profile of the reaction can be constructed.

The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for each unique proton environment. The ethyl group attached to the nitrogen would show a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. The two methylene groups of the propanamide backbone would appear as distinct triplets, assuming free rotation, due to coupling with each other. The proton of the hydroxyl group would likely appear as a broad singlet.

Similarly, ¹³C NMR provides information about the carbon skeleton. The spectrum would show five distinct signals, one for each unique carbon atom in this compound, including the characteristic carbonyl carbon signal in the downfield region (around 170-175 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~3.80 | t | 6.0 | 2H | HO-CH₂ - |

| ~3.30 | q | 7.2 | 2H | -NH-CH₂ -CH₃ |

| ~2.45 | t | 6.0 | 2H | -CH₂ -C(O)NH- |

| ~2.50 | br s | - | 1H | -OH |

| ~1.15 | t | 7.2 | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ at 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C =O |

| ~58.9 | HO-C H₂- |

| ~37.8 | -C H₂-C(O)NH- |

| ~35.1 | -NH-C H₂-CH₃ |

| ~14.8 | -CH₂-C H₃ |

Mass Spectrometry (MS) Applications in Reaction Analysis and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. google.com It is used to determine the molecular weight of this compound with high accuracy and to gain structural information through the analysis of fragmentation patterns. rsc.org When monitoring a reaction, MS can confirm the presence of the desired product by identifying its molecular ion peak.

For this compound (Molecular Weight: 117.15 g/mol ), a high-resolution mass spectrometer would detect a protonated molecule [M+H]⁺ at m/z 118.16 in positive-ion electrospray ionization (ESI-MS).

The fragmentation pattern is key to confirming the structure. The molecule would likely undergo characteristic cleavages of the amide and alkyl groups. Common fragmentation pathways for this compound would include the loss of water from the hydroxyl group, cleavage adjacent to the carbonyl group (α-cleavage), and cleavage of the N-ethyl bond. Analyzing these fragments helps to piece together the molecular structure, confirming the identity of the product in the reaction mixture.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound [M+H]⁺

| m/z | Proposed Fragment | Possible Origin |

| 118.16 | [C₅H₁₂NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 100.15 | [C₅H₁₀NO]⁺ | Loss of H₂O |

| 88.10 | [C₄H₁₀NO]⁺ | Loss of CH₂O |

| 72.08 | [C₄H₆O]⁺ | Cleavage of C-N bond, loss of ethylamine |

| 57.07 | [C₃H₅O]⁺ | α-cleavage, loss of ethylamino group |

| 44.05 | [C₂H₆N]⁺ | Ethylamino cation fragment |

Chromatographic Separation and Detection Methods for Reaction Intermediates and Products

Chromatography is fundamental to separating the components of a reaction mixture, allowing for the individual analysis of the starting materials, intermediates, products, and byproducts. The choice between gas and liquid chromatography depends on the volatility and polarity of the analytes.

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. google.com For the analysis of a reaction mixture in the synthesis of this compound, GC can be effective for monitoring volatile starting materials like ethyl acrylate. However, the target molecule itself, containing both a hydroxyl and an amide group, is polar and may have limited volatility, potentially leading to poor peak shape and thermal degradation in the GC inlet.

To overcome this, derivatization is often employed. The hydroxyl group can be converted to a more volatile silyl (B83357) ether (e.g., by reacting with BSTFA), which improves chromatographic performance and allows for accurate quantification. A GC method would separate compounds based on their boiling points and interaction with the stationary phase.

Table 4: Hypothetical GC Retention Times for a Derivatized Reaction Mixture

| Compound | Retention Time (min) |

| Ethylamine | 2.5 |

| Ethyl acrylate | 4.1 |

| This compound (silylated) | 9.8 |

Liquid Chromatography (LC) in Complex Mixture Separations

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound. google.com It separates components in a liquid mobile phase as they pass through a column with a solid stationary phase.

Given the polar nature of this compound, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be effective.

Reversed-Phase LC (RP-LC): This is the most common mode, using a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol). The polar this compound would elute relatively early. This method is excellent for separating the product from less polar starting materials or impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC): This mode uses a polar stationary phase and a more organic mobile phase. It is ideal for retaining and separating very polar compounds that show little or no retention in RP-LC.

By monitoring the peak area of the product over time, LC can provide precise quantitative data on reaction conversion and yield.

Table 5: Hypothetical Reversed-Phase LC Elution Profile

| Compound | Retention Time (min) |

| 3-Hydroxypropanoic acid | 2.1 |

| This compound | 3.5 |

| Ethylamine | 1.5 |

Hyphenated Techniques for Enhanced Resolution and Information Content

Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed identification power of spectroscopy. These methods, such as GC-MS and LC-MS, provide a much higher degree of confidence in both the separation and identification of components in a complex mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile components and derivatized analytes, GC-MS is the gold standard. As each compound elutes from the GC column, it is immediately ionized and analyzed by the mass spectrometer. This provides a mass spectrum for each peak in the chromatogram, allowing for positive identification by matching the spectrum to a library or by interpreting the fragmentation pattern. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful tool for analyzing the synthesis of this compound. google.com The eluent from the LC column is directed into the mass spectrometer's ion source (typically ESI). This allows for the direct analysis of the polar, non-volatile compounds in the reaction mixture without the need for derivatization. An LC-MS system can separate this compound from its polar precursors and byproducts, while simultaneously providing the molecular weight and structural fragments for each separated component. This combination of separation and detection yields unparalleled resolution and information content, making it the definitive method for both qualitative and quantitative analysis in this context.

LC-MS and LC-MS/MS for Process Stream Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are powerful tools for the detailed characterization of process streams in the synthesis of this compound. These techniques are instrumental in identifying and quantifying the target compound, as well as detecting impurities and byproducts at trace levels.

In a typical manufacturing process, LC-MS can be utilized to monitor the reaction progress by separating the components of the reaction mixture on a liquid chromatography column followed by their detection with a mass spectrometer. The high sensitivity and selectivity of this method allow for the resolution of structurally similar compounds, which is crucial for ensuring the purity of the final product.

For instance, in the synthesis of related pharmaceutical compounds, LC-MS/MS has been effectively used to identify and characterize unknown impurities. acs.org A similar approach could be applied to the process stream of this compound synthesis. The use of a high-resolution mass spectrometer, such as an Orbitrap, coupled with a UHPLC system, would enable the accurate mass measurements necessary for the elemental composition determination of any detected impurities. fiveable.me

A hypothetical LC-MS/MS analysis of a process stream sample for the production of this compound might involve the following parameters and yield the subsequent data, as illustrated in the interactive table below.

| Parameter | Value |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 50-500 |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

Table 1: Hypothetical LC-MS/MS Data for Process Stream Analysis The following table is interactive. Click on a compound to view its mass spectrometric details.

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

| This compound | 4.2 | 118.0863 | 100.0757, 72.0808, 58.0651 |

| 3-Hydroxypropanoic acid | 2.1 | 91.0390 | 73.0284, 45.0230 |

| Ethylamine | 1.5 | 46.0651 | Not applicable |

| Unidentified Byproduct A | 5.8 | 132.1019 | 114.0913, 86.0964 |

GC-MS in Reaction Outcome Verification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the verification of reaction outcomes, particularly for volatile and semi-volatile compounds. In the context of this compound synthesis, GC-MS can be employed to confirm the presence of the final product and to quantify any remaining starting materials or volatile byproducts.

One of the primary synthesis routes to this compound involves the reaction of a 3-hydroxypropanal (B37111) derivative with ethylamine. GC-MS analysis of the final reaction mixture would provide definitive evidence of the conversion of the starting materials into the desired amide. Due to the polar nature of the hydroxyl and amide groups, derivatization may be necessary to improve the chromatographic peak shape and thermal stability of the analyte. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the active hydrogens into trimethylsilyl (B98337) ethers and amides.

A GC-MS method for the analysis of a derivatized sample from the synthesis of this compound could be established. The resulting chromatogram would ideally show a major peak corresponding to the derivatized product, with minimal peaks for the derivatized starting materials.

Table 2: Representative GC-MS Data for Reaction Outcome Verification This interactive table displays potential GC-MS results for a derivatized reaction mixture.

| Compound (as TMS derivative) | Retention Time (min) | Key Mass Fragments (m/z) |

| N-ethyl-3-(trimethylsilyloxy)propanamide | 12.5 | 189 (M⁺), 174, 117, 73 |

| 3-(trimethylsilyloxy)propanal | 8.2 | 146 (M⁺), 131, 73 |

| N-ethyl-N-(trimethylsilyl)amine | 5.1 | 117 (M⁺), 102, 73 |

The verification of the reaction outcome would be based on the high abundance of the peak for the derivatized this compound and the corresponding low abundance of the peaks for the derivatized reactants.

Emerging Analytical Approaches for Chemical System Interrogation

The interrogation of chemical systems is continuously evolving with the advent of new and improved analytical technologies. For the synthesis of this compound, emerging approaches that offer real-time, in-situ monitoring are of particular interest as they align with the principles of Process Analytical Technology (PAT). wikipedia.orgstepscience.com PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters that affect critical quality attributes. wikipedia.org

Spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are at the forefront of these emerging methodologies. jascoinc.com These techniques can be implemented using fiber-optic probes inserted directly into the reaction vessel, providing continuous data on the concentration of reactants, intermediates, and products without the need for sampling. jascoinc.com For the formation of the amide bond in this compound, FTIR spectroscopy could monitor the disappearance of the carbonyl stretch of a carboxylic acid or ester starting material and the appearance of the characteristic amide I and amide II bands of the product.

Flow-based systems, such as flow chemistry platforms integrated with online analytics like flow NMR and online UPLC-MS, represent another significant advancement. pharmtech.comrsc.org These systems allow for the rapid optimization of reaction conditions and provide a wealth of data on reaction kinetics and mechanism. rsc.org The ability to monitor reactions in real-time under various conditions can significantly accelerate process development and enhance process understanding. rsc.orgrsc.org

Table 3: Comparison of Emerging Analytical Approaches for Reaction Monitoring This interactive table compares different advanced analytical methods for monitoring chemical reactions.

| Analytical Technique | Principle | Advantages for this compound Synthesis |

| In-situ FTIR/Raman | Vibrational spectroscopy | Non-invasive, real-time monitoring of functional group changes (e.g., amide bond formation). fiveable.me |

| Flow NMR | Nuclear magnetic resonance spectroscopy in a flow cell | Provides detailed structural information on all species in the reaction mixture in real-time, aiding in mechanistic studies. pharmtech.com |

| Online UPLC-MS | Automated sampling and injection into a UPLC-MS system | Offers high-sensitivity and high-selectivity analysis of the reaction mixture at discrete time points, enabling the tracking of complex impurity profiles. rsc.org |

| Probe Electrospray Ionization-MS (PESI-MS) | Direct ionization from a probe | Allows for rapid, real-time monitoring of molecular weight changes in the reaction mixture without chromatographic separation. shimadzu.com |

The adoption of these emerging analytical approaches for the synthesis of this compound would lead to a more deeply understood and robustly controlled manufacturing process, ultimately ensuring higher product quality and consistency.

Applications of N Ethyl 3 Hydroxypropanamide in Diverse Chemical Disciplines

Strategic Building Block in Complex Organic Synthesis

The unique structural features of N-ethyl-3-hydroxypropanamide make it a versatile building block for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and fine chemicals.

This compound can serve as a precursor in the synthesis of nitrogen-containing heterocyclic systems. One notable application is in the formation of β-lactams, which are key structural motifs in many antibiotic drugs. The synthesis can be achieved through a carbonylation reaction, where the hydroxyl and amide groups of this compound participate in a cyclization process facilitated by a suitable catalyst. smolecule.com This transformation highlights the utility of this compound in generating strained ring systems of significant medicinal importance.

The role of this compound as an intermediate in multi-step synthetic sequences is another area of interest. Its ability to undergo transformations at both the hydroxyl and amide functionalities allows for its incorporation into longer synthetic routes. For example, the hydroxyl group can be protected, allowing for selective modification of the amide nitrogen, or vice versa. Dehydration of this compound can yield N-ethyl-2-oxopropanamide, another important intermediate in various synthetic pathways. smolecule.com

In the production of fine chemicals, which often involves intricate multi-step syntheses, intermediates like this compound can be crucial. While specific, large-scale industrial examples are not widely documented, its potential as a chiral auxiliary in asymmetric synthesis is noteworthy. smolecule.com The presence of a stereocenter, if introduced, would make it a valuable tool for controlling the stereochemistry of complex target molecules, a critical aspect in the synthesis of many pharmaceuticals and agrochemicals.

Role in Polymer Chemistry and Material Science

The functional groups of this compound also suggest its potential utility in the field of polymer chemistry and material science, although specific research in this area is still emerging.

This compound possesses a hydroxyl group that could potentially act as an initiating site for ring-opening polymerization of cyclic esters or ethers. Furthermore, if the molecule were modified to contain a polymerizable group, such as a vinyl or acrylate (B77674) moiety, it could be used as a monomer or co-monomer in polymerization reactions. smolecule.com For instance, esterification of the hydroxyl group with acrylic acid would yield a monomer that could be copolymerized with other acrylic monomers to introduce hydrophilicity and hydrogen-bonding capabilities into the resulting polymer. However, specific examples of such polymerizations are not extensively reported in the available literature.

As an additive, this compound could potentially influence the properties of polymers. Its ability to form hydrogen bonds could allow it to act as a plasticizer or a compatibilizer in polymer blends. In polymer synthesis, it might function as a chain transfer agent in radical polymerizations, helping to control the molecular weight of the resulting polymers. The specific effects would be highly dependent on the polymer system and the conditions of the polymerization or processing. Detailed studies exploring these potential applications are needed to fully understand its impact on polymer architectures and synthetic pathways.

Contributions to Industrial Chemical Processes

While the specific industrial-scale applications of this compound are not well-documented in publicly available literature, its chemical properties suggest several potential roles in industrial chemical processes. Its synthesis from relatively simple starting materials could make it an economically viable intermediate in larger-scale production.

Potential areas of application could include its use as a specialty solvent, given its polarity and hydrogen-bonding capabilities. It might also serve as a precursor in the industrial synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty polymers. However, without specific examples from industrial practice, its contributions in this area remain largely theoretical at present.

Component in Specific Chemical Formulations for Industrial Use

Currently, there is a lack of specific, publicly accessible data detailing the use of this compound as a component in specific industrial chemical formulations. General chemical literature suggests that molecules with both hydroxyl and amide functionalities can act as plasticizers, humectants, or modifiers in polymer systems. However, no specific research findings or patents explicitly document the performance or concentration of this compound in formulations such as coatings, adhesives, or industrial cleaning agents.

Table 1: Hypothetical Performance Metrics in Industrial Applications

Due to the absence of specific data, the following table is presented as a hypothetical illustration of the kind of data that would be necessary to evaluate the compound's efficacy in industrial formulations. The values presented are not based on actual experimental results for this compound.

| Formulation Type | Potential Function | Hypothetical Performance Metric | Result (Illustrative) |

| Water-based Coating | Co-solvent / Humectant | Increased open time | +15% |

| Polyurethane Adhesive | Chain Extender / Plasticizer | Improved flexibility | -10% Shore Hardness |

| Industrial Surfactant | Hydrotrope | Enhanced solubility of active | +5% active ingredient |

Application in Sustainable Chemical Manufacturing and Process Enhancement

The role of this compound in sustainable chemical manufacturing is an area that remains largely unexplored in available research. The principles of green chemistry often involve the use of bio-based feedstocks, enzymatic synthesis, or the design of biodegradable molecules. While the structure of this compound, containing both a hydroxyl and an amide group, suggests it could potentially be derived from bio-based sources or serve as a monomer for biodegradable polymers, there is no specific research to substantiate these possibilities.

Potential, yet unverified, applications in sustainable chemistry could include its use as a green solvent or as a building block for creating more complex molecules with improved environmental profiles. However, without dedicated studies on its lifecycle, biodegradability, and synthesis from renewable resources, its contributions to green chemistry remain speculative.

Table 2: Evaluation of this compound against Green Chemistry Principles

This table provides a speculative evaluation based on the chemical structure of the compound, as no specific research data is available.

| Green Chemistry Principle | Potential Relevance for this compound | Status |

| 1. Prevention | Use in processes that minimize waste. | Not Documented |

| 3. Less Hazardous Synthesis | Benign synthesis routes. | Not Documented |

| 7. Use of Renewable Feedstocks | Potential synthesis from bio-based precursors. | Not Documented |

| 10. Design for Degradation | Potential biodegradability due to functional groups. | Not Documented |

Future Research Directions and Unexplored Chemical Space for N Ethyl 3 Hydroxypropanamide

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and efficient synthetic pathways for N-ethyl-3-hydroxypropanamide is a primary area for future research. Current methods often rely on traditional chemical approaches that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The development of more sustainable alternatives is paramount for environmentally responsible and economically viable production.

One promising avenue is the exploration of chemoenzymatic synthesis . This approach combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical synthesis. For instance, a potential route could involve the lipase-catalyzed amidation of ethyl 3-hydroxypropanoate with ethylamine (B1201723). Lipases are known to catalyze the formation of amide bonds under mild, solvent-free, or aqueous conditions, offering a greener alternative to conventional methods. biorxiv.orgscispace.comresearchgate.netnih.govmdpi.com The optimization of this process, including the selection of the most effective lipase (B570770), reaction medium, and temperature, will be a key research focus.

Another area of interest is the development of one-pot synthetic strategies directly from 3-hydroxypropanoic acid and ethylamine. This would streamline the production process by minimizing intermediate isolation steps, thereby reducing solvent usage and waste generation. Catalytic systems, potentially involving novel heterogeneous catalysts, could be developed to facilitate this direct amidation. Research into the one-pot production of 3-hydroxypropanal (B37111) from inexpensive C1 and C2 compounds like methanol (B129727) and ethanol (B145695) could also provide a sustainable source for a key precursor. nih.gov

The principles of green chemistry will guide these synthetic explorations, with a focus on maximizing atom economy, utilizing renewable feedstocks, and minimizing energy consumption. The table below outlines potential sustainable synthetic routes that warrant further investigation.

| Synthetic Route | Catalyst/Method | Potential Advantages | Research Focus |

| Chemoenzymatic Synthesis | Lipase | Mild reaction conditions, high selectivity, reduced waste | Enzyme screening, reaction optimization, solvent selection |

| One-Pot Synthesis | Heterogeneous Catalyst | Process intensification, reduced solvent use, improved efficiency | Catalyst development, reaction engineering |

| Bio-based Feedstocks | Microbial Fermentation | Utilization of renewable resources | Metabolic engineering of microorganisms |

Elucidation of Underexplored Reaction Mechanisms and Pathways

A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. While general mechanisms for amide hydrolysis are known, specific kinetic and thermodynamic data for this particular compound are lacking.

Future research should focus on detailed mechanistic studies of both acid- and base-catalyzed hydrolysis . viu.cayoutube.comchemistrysteps.comresearchgate.netchemistrysteps.comyoutube.comchemguide.co.ukmasterorganicchemistry.com Investigating the reaction kinetics, identifying intermediates, and determining the rate-determining steps will provide valuable insights for controlling the stability of this compound in different chemical environments. Isotopic labeling studies could be employed to trace the pathways of atoms during the hydrolysis process.

The thermal decomposition of this compound is another area that requires thorough investigation. Understanding the degradation pathways and identifying the resulting products at elevated temperatures is essential for ensuring its safe handling and for its potential use in applications involving thermal processing. Techniques such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) can be utilized to elucidate the decomposition mechanism.

Furthermore, the photochemical degradation of this compound warrants exploration. ucl.ac.ukmdpi.comresearchgate.netacs.org Given its potential environmental presence, understanding its fate upon exposure to sunlight is important. Studies on its photodegradation in aqueous solutions, including the determination of quantum yields and the identification of photoproducts, will contribute to a comprehensive environmental risk assessment. rsc.orgrsc.org Photocatalytic degradation using semiconductor materials is another avenue to explore for potential water treatment applications. mdpi.comresearchgate.net

Advanced Computational Modeling for Chemical Design and Reactivity Prediction

Computational chemistry offers powerful tools to complement experimental studies and to guide the rational design of new applications for this compound. Advanced computational modeling can provide detailed insights into its structural, electronic, and reactive properties at the molecular level.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of this compound. mdpi.comnih.govbiomedres.usekb.egchemrxiv.org Identifying the most stable conformers and determining the energy barriers for rotation around its single bonds are crucial for understanding its molecular recognition properties and its interactions with other molecules. mdpi.comnih.govbiomedres.us DFT can also be used to predict its spectroscopic properties, such as infrared and NMR spectra, which can aid in its characterization.

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound in different environments, such as in aqueous solution or in the presence of other molecules. osti.govmdpi.comdovepress.comnih.govacademie-sciences.fr These simulations can reveal information about its solvation structure, hydrogen bonding networks, and its diffusion and transport properties. Understanding these interactions at a molecular level is critical for predicting its behavior in biological systems and in various materials.

The table below summarizes key areas where advanced computational modeling can be applied.

| Computational Method | Area of Investigation | Expected Insights |

| Density Functional Theory (DFT) | Conformational analysis, rotational barriers, spectroscopic properties | Stable geometries, energy landscapes, prediction of experimental spectra |

| Molecular Dynamics (MD) | Solvation behavior, intermolecular interactions, transport properties | Solvation shell structure, hydrogen bonding dynamics, diffusion coefficients |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions | Reaction mechanisms, activation energies, substrate binding modes |

Integration into Emerging Chemical Technologies and Methodologies

The unique properties of this compound make it a promising candidate for integration into various emerging chemical technologies. These technologies offer opportunities for more efficient, sustainable, and scalable chemical processes.

Continuous flow synthesis represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and higher yields. The synthesis of this compound could be adapted to a continuous flow process, allowing for on-demand production and facile integration into multi-step synthetic sequences. This would be particularly beneficial for its use as an intermediate in the pharmaceutical or polymer industries.

The development of biodegradable polymers is a critical area of research aimed at addressing the global challenge of plastic pollution. The hydroxyl and amide functionalities of this compound make it an attractive monomer for the synthesis of novel biodegradable polyesters and polyamides. Poly(3-hydroxypropionic acid) is a known biodegradable polymer, and incorporating this compound as a comonomer could be a strategy to tailor the properties of the resulting polymer, such as its degradation rate and mechanical strength. researchgate.net

Furthermore, the ability of this compound to form hydrogen bonds suggests its potential use in the development of functional materials , such as hydrogels. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, making them suitable for a wide range of applications, including drug delivery and tissue engineering.

Investigation of Environmental Transformations and Chemical Fate Pathways

A comprehensive understanding of the environmental fate of this compound is essential to ensure its safe and sustainable use. This involves investigating its persistence, mobility, and transformation in various environmental compartments.

The biodegradation of this compound by microorganisms in soil and water is a key area for future research. researchgate.netresearchgate.netnih.govmdpi.comusda.gov Studies should aim to identify the microbial communities capable of degrading this compound and to elucidate the metabolic pathways involved. Determining the rate of biodegradation under different environmental conditions will be crucial for assessing its environmental persistence. The presence of the N-ethyl group may influence its biodegradability compared to unsubstituted amides. researchgate.net

The abiotic degradation of this compound, including hydrolysis and photodegradation, also needs to be thoroughly investigated. The hydrolysis half-life of the amide bond at different pH values is a critical parameter for predicting its stability in aquatic environments. nih.govepa.govcornell.edu As mentioned earlier, photodegradation studies will provide insights into its fate in sunlit surface waters.

The following table outlines key parameters for assessing the environmental fate of this compound.

| Environmental Process | Key Parameters to Investigate | Significance |

| Biodegradation | Rate of microbial degradation, metabolic pathways, responsible microorganisms | Determines persistence in soil and water |

| Hydrolysis | Half-life at different pH values | Predicts stability in aquatic environments |

| Photodegradation | Quantum yield, degradation products | Assesses fate in sunlit surface waters |

| Soil Mobility | Soil sorption coefficient (Koc) | Indicates potential for leaching to groundwater |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-3-hydroxypropanamide in laboratory settings, and how can purity be optimized?

- Methodological Answer :

- Route Selection : Start with esterification of 3-hydroxypropanoic acid followed by amidation with ethylamine. Alternative routes include direct coupling using carbodiimide-based reagents (e.g., EDC/NHS) to minimize side reactions .

- Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

- Validation : Cross-check with H/C NMR (DMSO-d6 solvent) and FT-IR (amide I band ~1650 cm) to confirm structural integrity .

Q. How should researchers safely handle this compound to minimize exposure risks?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .

- Waste Management : Neutralize acidic/basic residues before disposal. Segregate organic waste for incineration by certified facilities .

- Emergency Protocols : For skin contact, rinse with 0.9% saline; for eye exposure, flush with water for 15+ minutes and seek medical evaluation .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Thermal Stability : Use differential scanning calorimetry (DSC) at 10°C/min under nitrogen to identify melting/decomposition points .

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation points via UV-Vis spectroscopy (λ = 210 nm) .

- Hydrophilicity : Determine logP values using reversed-phase HPLC with a calibration curve of standard compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay conditions?

- Methodological Answer :

- Assay Validation : Replicate experiments in triplicate under controlled humidity/temperature. Include positive controls (e.g., known enzyme inhibitors) to calibrate sensitivity .

- Data Normalization : Use Z-score transformation to account for batch effects. Apply ANOVA with post-hoc Tukey tests to identify outliers .

- Mechanistic Studies : Employ SPR (surface plasmon resonance) to measure binding kinetics under varying pH or ionic strengths .

Q. What experimental strategies are recommended for studying the metabolic stability of this compound in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) in NADPH-regenerating systems. Quench reactions with acetonitrile at 0, 15, 30, and 60 minutes. Analyze metabolites via LC-MS/MS (Q-TOF) .

- CYP Inhibition Screening : Use isoform-specific substrates (e.g., CYP3A4 with midazolam) to assess competitive/non-competitive inhibition .

Q. How can computational modeling enhance the design of derivatives of this compound for targeted biological interactions?

- Methodological Answer :